molecular formula C45H61CoN6O12+2 B1260978 cob(III)yrinic acid a,c diamide

cob(III)yrinic acid a,c diamide

Cat. No.: B1260978
M. Wt: 936.9 g/mol
InChI Key: GZVQKRGLFFEGKE-OKJGWHJPSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cob(III)yrinic acid a,c diamide is a derivative of cobyrinic acid, which is a key intermediate in the biosynthesis of cobalamin (vitamin B12). This compound is characterized by the presence of cobalt in the +3 oxidation state, coordinated within a corrin ring structure. This compound plays a crucial role in the metabolic pathways of certain bacteria and archaea, contributing to the synthesis of essential cofactors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cob(III)yrinic acid a,c diamide typically involves the amidation of cobyrinic acid at the a and c positions. This process can be achieved through chemical or enzymatic methods. The chemical synthesis involves the use of amide-forming reagents under controlled conditions to ensure selective amidation.

Industrial Production Methods: Industrial production of this compound is often carried out through microbial fermentation. Bacteria such as Pseudomonas denitrificans and Propionibacterium shermanii are commonly used for this purpose. These microorganisms are engineered to overproduce the desired compound through metabolic engineering and optimization of fermentation conditions .

Chemical Reactions Analysis

Types of Reactions: Cob(III)yrinic acid a,c diamide undergoes various chemical reactions, including:

    Reduction: The reduction of this compound to cob(II)yrinic acid a,c diamide and further to cob(I)yrinic acid a,c diamide.

    Substitution: The substitution of ligands coordinated to the cobalt center, such as the replacement of water molecules with other nucleophiles.

Common Reagents and Conditions:

    Reducing Agents: Sodium borohydride or other mild reducing agents are used for the reduction reactions.

    Nucleophiles: Common nucleophiles include cyanide, hydroxide, and thiolate ions.

Major Products:

Scientific Research Applications

Cob(III)yrinic acid a,c diamide has several scientific research applications:

Mechanism of Action

The mechanism of action of cob(III)yrinic acid a,c diamide involves its conversion to adenosylthis compound through a series of reduction and nucleophilic substitution reactions. The cobalt center undergoes reduction from +3 to +1 oxidation state, enabling the nucleophilic attack on ATP to form the adenosylated product. This product serves as a cofactor for various enzymatic reactions, including the conversion of methylmalonyl-CoA to succinyl-CoA .

Comparison with Similar Compounds

Cob(III)yrinic acid a,c diamide is unique due to its specific amidation at the a and c positions. Similar compounds include:

These compounds share the corrin ring structure and cobalt coordination but differ in their oxidation states and functional groups, leading to distinct biochemical roles and applications.

Properties

Molecular Formula

C45H61CoN6O12+2

Molecular Weight

936.9 g/mol

IUPAC Name

3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid;cobalt(3+)

InChI

InChI=1S/C45H62N6O12.Co/c1-21-36-24(10-13-32(56)57)41(3,4)28(49-36)18-27-23(9-12-31(54)55)43(6,19-29(46)52)39(48-27)22(2)37-25(11-14-33(58)59)44(7,20-30(47)53)45(8,51-37)40-26(17-35(62)63)42(5,38(21)50-40)16-15-34(60)61;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H10,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);/q;+3/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;/m1./s1

InChI Key

GZVQKRGLFFEGKE-OKJGWHJPSA-M

Isomeric SMILES

C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O)/C)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N.[Co+3]

Canonical SMILES

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O.[Co+3]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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